molecular formula C18H29BN2O5S B2776992 4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 756520-99-7

4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No. B2776992
M. Wt: 396.31
InChI Key: USIVHZOHRVYSSQ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C18H29BN2O5S . It is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .


Synthesis Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The total yield of the synthesis was as high as 86.73% .


Molecular Structure Analysis

The structure of the compound has been identified by FT-IR, 1H NMR, and mass spectroscopy . The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .


Chemical Reactions Analysis

The title compound was readily synthesized by the sequence of the Miyaura borylation and sulfonylation reactions . The compound structure was elucidated from FT-IR, 1H NMR, and mass spectra .


Physical And Chemical Properties Analysis

The compound has been analyzed using density functional theory (DFT) to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties .

Scientific Research Applications

  • Antimicrobial and Modulating Activity : A related compound, 4-(Phenylsulfonyl) morpholine, demonstrates antimicrobial properties. It has been studied for its modulating activity against multidrug-resistant strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans (Oliveira et al., 2015).

  • Carbonic Anhydrase Inhibition : Another related compound, 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, has been investigated as an inhibitor of carbonic anhydrase isoenzymes, showing promise in nanomolar half-maximal inhibitory concentration (IC50) ranges (Supuran et al., 2013).

  • Molecular Structure Analysis : The molecular structure of similar compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been characterized by X-ray diffraction, providing insights into their molecular configurations and potential applications in chemical synthesis (Coombs et al., 2006).

  • Physicochemical Property Analysis : Research on boric acid ester intermediates with benzene rings, which are structurally similar to 4-Morpholineethanesulfonamide, involves understanding their molecular electrostatic potential and frontier molecular orbitals, important for predicting their reactivity and interactions in biological systems (Huang et al., 2021).

  • Mutagenicity Testing : Certain boronic acid esters, including derivatives of the compound , have been studied for their toxicokinetic properties and potential mutagenic effects in vivo, which is crucial for assessing their safety in pharmaceutical applications (Masuda‐Herrera et al., 2020).

  • Buffer Applications in Biochemical Studies : Related morpholine compounds, like 4-Morpholineethanesulfonic acid (MES), are used as standard buffers in physiological pH ranges for biochemical and medical research due to their stable buffering capacity in biological systems (Taha & Lee, 2010).

properties

IUPAC Name

2-morpholin-4-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O5S/c1-17(2)18(3,4)26-19(25-17)15-6-5-7-16(14-15)20-27(22,23)13-10-21-8-11-24-12-9-21/h5-7,14,20H,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIVHZOHRVYSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

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